6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as EF5 and has been extensively studied for its potential applications in cancer research. EF5 is a hypoxia marker, meaning it binds to cells that are in a state of low oxygen, which is a characteristic of many tumors.
Mecanismo De Acción
EF5 binds to cells that are in a state of low oxygen, which is a characteristic of many tumors. Once bound, EF5 undergoes a chemical reaction that results in the formation of a fluorescent compound. This allows researchers to visualize and identify cells that are in a state of low oxygen, which can be used to target these cells for treatment.
Biochemical and Physiological Effects:
EF5 has been shown to have minimal toxicity and is well-tolerated by cells and animals. In addition to its potential applications in cancer research, EF5 has also been studied for its effects on the cardiovascular system. EF5 has been shown to improve blood flow and reduce inflammation, which may have implications for the treatment of cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of EF5 is its specificity for cells that are in a state of low oxygen. This allows researchers to target these cells for treatment, while minimizing damage to healthy cells. However, EF5 has limitations in terms of its stability and solubility, which can make it difficult to work with in lab experiments.
Direcciones Futuras
There are several future directions for research on EF5. One area of focus is the development of new synthesis methods that improve the stability and solubility of EF5. Another area of focus is the development of new applications for EF5, such as its use in the treatment of cardiovascular diseases. Additionally, researchers are exploring the use of EF5 in combination with other cancer treatments, such as immunotherapy and targeted therapies, to improve treatment outcomes.
Métodos De Síntesis
The synthesis of EF5 involves a series of chemical reactions that result in the formation of the final product. The starting material for this synthesis is 6-ethyl-2-nitro-3H-quinazolin-4-one, which is reacted with 2,2,3,3-tetrafluoropropyl methanesulfonate in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using palladium on carbon and hydrogen gas to yield the final product, EF5.
Aplicaciones Científicas De Investigación
EF5 has been extensively studied for its potential applications in cancer research. As a hypoxia marker, EF5 can be used to identify and target cells that are in a state of low oxygen, which is a characteristic of many tumors. EF5 has also been used in clinical trials to evaluate the effectiveness of cancer treatments, such as radiation therapy and chemotherapy.
Propiedades
IUPAC Name |
6-ethyl-2-(2,2,3,3-tetrafluoropropoxymethyl)-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2/c1-2-8-3-4-10-9(5-8)12(21)20-11(19-10)6-22-7-14(17,18)13(15)16/h3-5,13H,2,6-7H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWPZXBMJOFUBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(NC2=O)COCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.